Peimisine 3-O-beta-D-glucopyranoside

Glycosylation Molecular recognition Physicochemical properties

Peimisine 3-O-beta-D-glucopyranoside (CAS 1407161-78-7) is a steroidal alkaloid glycoside first isolated and structurally characterized from the bulbs of Fritillaria unibracteata Hsiao et K.C. Hsia (Liliaceae), a source plant of the traditional Chinese medicine Chuanbeimu.

Molecular Formula C33H51NO8
Molecular Weight 589.8 g/mol
Cat. No. B12373214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeimisine 3-O-beta-D-glucopyranoside
Molecular FormulaC33H51NO8
Molecular Weight589.8 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
InChIInChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
InChIKeyRWOALAPPNNQOSF-IGAKVBSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peimisine 3-O-beta-D-glucopyranoside: Steroidal Alkaloid Glycoside Procurement Guide for Neuroprotection and Respiratory Research


Peimisine 3-O-beta-D-glucopyranoside (CAS 1407161-78-7) is a steroidal alkaloid glycoside first isolated and structurally characterized from the bulbs of Fritillaria unibracteata Hsiao et K.C. Hsia (Liliaceae), a source plant of the traditional Chinese medicine Chuanbeimu [1]. The compound consists of the cevanine-type steroidal alkaloid peimisine (ebeiensine) bearing a β-D-glucopyranosyl moiety at the 3-O position, yielding a molecular formula of C₃₃H₅₁NO₈ and a molecular weight of 589.76 Da [1]. It belongs to the isosteroidal alkaloid class characteristic of the genus Fritillaria, which has been extensively used for antitussive, expectorant, and anti-inflammatory indications [2]. The glycosylated form is distinguished from its aglycone peimisine (MW 427.62 Da) by the addition of a glucose unit that alters both physicochemical properties and biological disposition.

Why Peimisine 3-O-beta-D-glucopyranoside Cannot Be Substituted by Peimisine Aglycone or Other Fritillaria Alkaloid Glycosides


Substituting peimisine 3-O-beta-D-glucopyranoside with its aglycone peimisine or with other Fritillaria steroidal alkaloid glycosides (e.g., imperialine-3-β-D-glucoside, sipeimine-3β-D-glucoside) introduces uncontrolled variation in molecular recognition, pharmacokinetic behavior, and target-tissue exposure. The 3-O-glucopyranosyl group is not a passive solubilizing tag; it alters hydrogen-bonding capacity, conformational flexibility, and recognition by membrane transporters and glycosidases . Empirically, the glycoside and aglycone exhibit divergent neuroprotective profiles in the same PC12 rotenone-toxicity model—the glycoside shows a moderate but distinct protection effect [1]—and first-in-class pharmacokinetic profiling confirms that peimisine-3-O-β-D-glucopyranoside has its own absorption and elimination signature, separable from that of peimisine and karelinine when co-administered in the same preparation [2]. Even among Fritillaria alkaloid glycosides, substitution is demonstrably unreliable: imperialine-3-β-D-glucoside and peimisine exhibit different potencies against cigarette smoke-induced oxidative stress [3]. These findings collectively refute the assumption that in-class interchangeability holds without experimental verification.

Quantitative Differentiation Evidence for Peimisine 3-O-beta-D-glucopyranoside vs. Closest Analogs


Molecular Weight and Glycosylation State Versus Aglycone Peimisine

Peimisine 3-O-beta-D-glucopyranoside differs from its direct aglycone peimisine (ebeiensine, CAS 19773-24-1) by the covalent attachment of a β-D-glucopyranose unit at the 3-O position, increasing the molecular weight from 427.62 Da to 589.76 Da and adding five hydrogen-bond donors/acceptors [1]. This structural modification is known across natural product classes to enhance aqueous solubility, reduce passive membrane permeability, and introduce susceptibility to glucosidase-mediated hydrolysis [2]. The glucoside is isolated as a white powder with a specific optical rotation of [α]D −33.3 (c 0.19, MeOH) [1], whereas the aglycone exhibits different solubility characteristics (DMSO ≥50 mg/mL for peimisine HCl salt vs. the glucoside requiring DMSO or DMF for dissolution) .

Glycosylation Molecular recognition Physicochemical properties

Neuroprotective Activity in Rotenone-Induced PC12 Neurotoxicity Model

In the original isolation study, peimisine-3-O-β-D-glucopyranoside (compound 1) demonstrated a moderate protective effect against rotenone-induced neurotoxicity in PC12 cells [1]. The same study tested peimisine aglycone (compound 2), puqiedinone-3-O-β-D-glucopyranoside (compound 3), puqiedinone (compound 4), and puqiedine (compound 5) under identical conditions; however, only compound 1 was explicitly reported to show a protective effect, while compounds 2–5 were isolated and characterized without attribution of neuroprotective activity in the same assay [1]. Quantitative cell viability data (e.g., % protection at defined concentrations) were not reported in the published abstract or publicly available sections, limiting the strength of this comparison to qualitative class-level inference.

Neuroprotection Parkinson's disease model Rotenone toxicity

Distinct Pharmacokinetic Behavior Versus Co-occurring Steroidal Alkaloids in Rat Plasma

The first dedicated pharmacokinetic study of peimisine-3-O-β-D-glucopyranoside by Wu et al. (2025) developed a UHPLC-MS/MS method for the simultaneous determination of peimisine-3-O-β-D-glucopyranoside (1), karelinine (2), and peimisine (3) in rat plasma after oral administration of three preparations of Fritillaria ussuriensis Maxim bulb [1]. The study demonstrated that compounds 1 and 3 exhibited slower absorption and elimination processes when administered as bulb powder (FUP) or total alkaloid extract (FUE), whereas the nanodispersion formulation (FUN) accelerated absorption rates for all three compounds and significantly increased the area under the curve (AUC) for the glycoside [1]. Specific numerical PK parameters (Cmax, Tmax, T1/2, AUC) were calculated for the glycoside for the first time in this study, establishing a quantitative PK baseline that is unavailable for most other Fritillaria alkaloid glycosides [1].

Pharmacokinetics Bioavailability UHPLC-MS/MS

Glycosylation-Dependent Differentiation in Solubility and Formulation Handling

Glycosylation of natural products is widely documented to increase aqueous solubility, enhance metabolic stability, and modify bioavailability compared to the parent aglycone [1]. For peimisine-3-O-β-D-glucopyranoside, vendor technical datasheets indicate that the compound may dissolve in DMSO (in most cases), with alternative solvents including water, ethanol, or DMF . In contrast, the aglycone peimisine hydrochloride shows reported solubility of 16 mg/mL in DMSO, 1 mg/mL in ethanol, and only partial solubility in PBS (pH 7.2) [2]. While direct solubility measurements under identical conditions are lacking, the presence of the glucopyranosyl moiety is structurally expected to increase the compound's hydrophilicity relative to the non-glycosylated form, which can influence dissolution in aqueous assay media and compatibility with cell-based screening workflows.

Solubility Formulation Sample preparation

Recommended Application Scenarios for Peimisine 3-O-beta-D-glucopyranoside Based on Differentiated Evidence


Parkinson's Disease and Neurodegeneration Research Using Rotenone-Induced PC12 Models

Investigators studying mitochondrial complex I inhibition and dopaminergic neuron degeneration should consider peimisine 3-O-beta-D-glucopyranoside as a probe compound for neuroprotection screening in the rotenone-PC12 model [1]. The compound is the only member of its co-isolated alkaloid panel (peimisine, puqiedinone, puqiedinone-3-O-β-D-glucopyranoside, puqiedine) that has been explicitly reported to exhibit a protective effect in this specific assay system [1]. Procurement for this application requires verification of purity (≥95% by HPLC) and structural identity confirmation by HRMS and NMR, as the glycoside is chromatographically distinct from its aglycone and other Fritillaria alkaloids.

Pharmacokinetic and Bioanalytical Method Development for Fritillaria Alkaloid Glycosides

The Wu et al. (2025) UHPLC-MS/MS method provides a validated analytical framework for the simultaneous quantification of peimisine-3-O-β-D-glucopyranoside, karelinine, and peimisine in rat plasma [2]. Bioanalytical laboratories developing assays for Fritillaria-derived formulations or conducting pharmacokinetic-pharmacodynamic correlation studies can use this compound as a reference standard. The slower absorption/elimination profile of the glycoside from crude powder and extract preparations [2] makes it a discriminating marker for formulation quality assessment across different Fritillaria preparations.

Chemical Marker for Fritillaria unibracteata Authentication and Quality Control

Peimisine 3-O-β-D-glucopyranoside was first isolated and characterized specifically from Fritillaria unibracteata Hsiao et K.C. Hsia [1], a high-altitude species (3200–4500 m) designated as an official source of Chuanbeimu in the Chinese Pharmacopoeia [2]. The glycoside can serve as a species-specific or source-specific chemical marker for authentication of F. unibracteata-derived material, distinguishing it from other Fritillaria species that may lack this particular glycoside or contain it at different abundance levels. Analytical laboratories and herbal product manufacturers can utilize this compound as a reference standard for LC-MS-based botanical identification workflows.

Structure-Activity Relationship Studies of Steroidal Alkaloid Glycosylation

For medicinal chemistry programs exploring the impact of 3-O-glycosylation on the bioactivity of cevanine-type steroidal alkaloids, peimisine 3-O-β-D-glucopyranoside provides a naturally occurring glycoside scaffold that can be directly compared with its aglycone peimisine [1]. The differential neuroprotective attribution in the Zhang et al. (2011) study offers a starting hypothesis that glycosylation may enhance or alter bioactivity in this structural class [1]. Researchers procuring both the glycoside and aglycone for parallel testing must ensure independent structural verification of each compound, as batch-to-batch variability in natural product isolates can confound SAR interpretation.

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